Kasugamycin Kasugamycin Kasugamycin is an amino cyclitol glycoside that is isolated from Streptomyces kasugaensis and exhibits antibiotic and fungicidal properties. It has a role as a bacterial metabolite, a protein synthesis inhibitor and an antifungal agrochemical. It is an amino cyclitol glycoside, an aminoglycoside antibiotic, a monosaccharide derivative, a carboxamidine and an antibiotic fungicide.
Kasugamycin is a natural product found in Streptomyces celluloflavus and Streptomyces kasugaensis with data available.
Brand Name: Vulcanchem
CAS No.: 6980-18-3
VCID: VC0005675
InChI: InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1
SMILES: CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N
Molecular Formula: C14H26ClN3O9
Molecular Weight: 415.82 g/mol

Kasugamycin

CAS No.: 6980-18-3

Cat. No.: VC0005675

Molecular Formula: C14H26ClN3O9

Molecular Weight: 415.82 g/mol

* For research use only. Not for human or veterinary use.

Kasugamycin - 6980-18-3

Specification

Description Kasugamycin is an amino cyclitol glycoside that is isolated from Streptomyces kasugaensis and exhibits antibiotic and fungicidal properties. It has a role as a bacterial metabolite, a protein synthesis inhibitor and an antifungal agrochemical. It is an amino cyclitol glycoside, an aminoglycoside antibiotic, a monosaccharide derivative, a carboxamidine and an antibiotic fungicide.
Kasugamycin is a natural product found in Streptomyces celluloflavus and Streptomyces kasugaensis with data available.
CAS No. 6980-18-3
Molecular Formula C14H26ClN3O9
Molecular Weight 415.82 g/mol
IUPAC Name 2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;hydrochloride
Standard InChI InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m1./s1
Standard InChI Key ZDRBJJNXJOSCLR-YZKQBBCCSA-N
Isomeric SMILES C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.Cl
SMILES CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N
Canonical SMILES CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl
Appearance Solid powder
Melting Point 203 °C (dec)

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